

# Preclinical Profile of Zavondemstat (TACH101): A First-in-Class KDM4 Inhibitor

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Compound of Interest		
Compound Name:	Zavondemstat	
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# **Executive Summary**

Zavondemstat (TACH101) is a novel, orally available, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family.[1] Overexpression and dysregulation of KDM4 have been implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target.[2] Preclinical studies have demonstrated that Zavondemstat exhibits potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in vivo models, including those for colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for Zavondemstat, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

#### **Core Mechanism of Action**

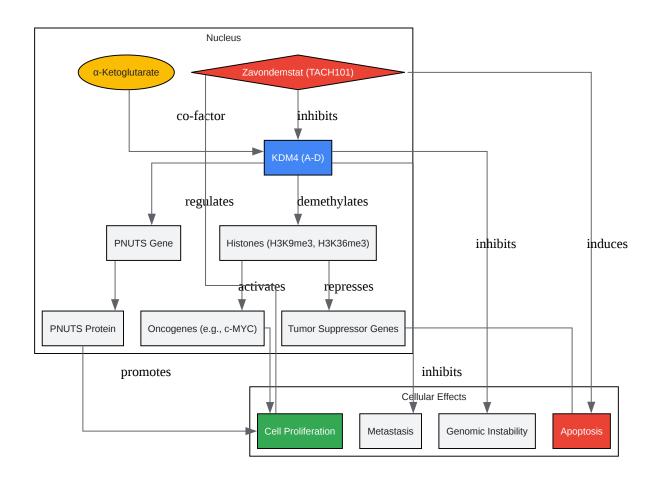
**Zavondemstat** is a reversible and competitive inhibitor of the KDM4 isoforms A, B, C, and D.[4] It exerts its effect by competing with the KDM4 co-factor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of the enzyme.[5] The KDM4 family of histone demethylases plays a crucial role in epigenetic regulation by removing methyl groups from histones, primarily H3K9 and H3K36.[2] Dysregulation of KDM4 activity leads to aberrant gene expression, promoting oncogenic pathways associated with cell proliferation, apoptosis evasion, genomic instability, and metastasis.[2][5] By inhibiting KDM4, **Zavondemstat** effectively reprograms the



epigenetic landscape of cancer cells, leading to the suppression of tumor growth and induction of apoptosis.[6][7]

One of the key downstream targets of KDM4 is the Protein Phosphatase 1 Regulatory subunit 10 (PNUTS).[8] **Zavondemstat** treatment has been shown to cause a downregulation of PNUTS gene expression, which can serve as a potential pharmacodynamic marker of its activity.[9]

#### **Signaling Pathway**





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Caption: KDM4 Signaling Pathway and Inhibition by Zavondemstat.

#### In Vitro Studies

**Zavondemstat** has demonstrated potent anti-proliferative activity across a wide array of cancer cell lines and patient-derived organoid models.

# **Anti-proliferative Activity**

Table 1: In Vitro Anti-proliferative Activity of Zavondemstat (TACH101) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
DLBCL Cell Lines	Diffuse Large B-cell Lymphoma	as low as 0.01
Gastric Cancer Cell Lines (9 out of 11 tested)	Gastric Cancer	0.004 - 0.072
MSI-H CRC Cell Lines	Colorectal Cancer	0.001 - 0.150
MDA-MB-231	Triple-Negative Breast Cancer	0.0035
Various Cancer Cell Lines (Panel)	Multiple Solid and Hematological Cancers	0.0027 - 0.037

| IMR-90 | Normal Human Fibroblast | > 1.0 |

Table 2: In Vitro Anti-proliferative Activity of **Zavondemstat** (TACH101) in Patient-Derived Xenograft (PDX) Models

| Gastric Cancer PDX Models (4 out of 5 tested) | Gastric Cancer | 0.007 - 0.039 |

# **Induction of Apoptosis and Cell Cycle Arrest**



**Zavondemstat** treatment induces apoptosis and causes cell cycle arrest in a dose-dependent manner.

Table 3: Induction of Apoptosis by **Zavondemstat** (TACH101)

Cell Line	Cancer Type	EC50 (μM)
HT-29	Colorectal Cancer	0.033 - 0.092
KYSE-150	Esophageal Cancer	0.033 - 0.092

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 - 0.092 |

In MDA-MB-231 cells, treatment with 0.01  $\mu$ M and 0.1  $\mu$ M of **Zavondemstat** for 24 hours resulted in 33% and 40% of the cell population accumulating in the S-phase, respectively, compared to approximately 20% in DMSO-treated control cells.[10]

#### **Experimental Protocols**

A representative protocol for determining the anti-proliferative activity of **Zavondemstat** is as follows:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of Zavondemstat or DMSO as a vehicle control.
- Incubation: The plates are incubated for a specified period, typically 72 to 168 hours.[10]
- Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using non-linear regression analysis.

A common method for quantifying apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry:



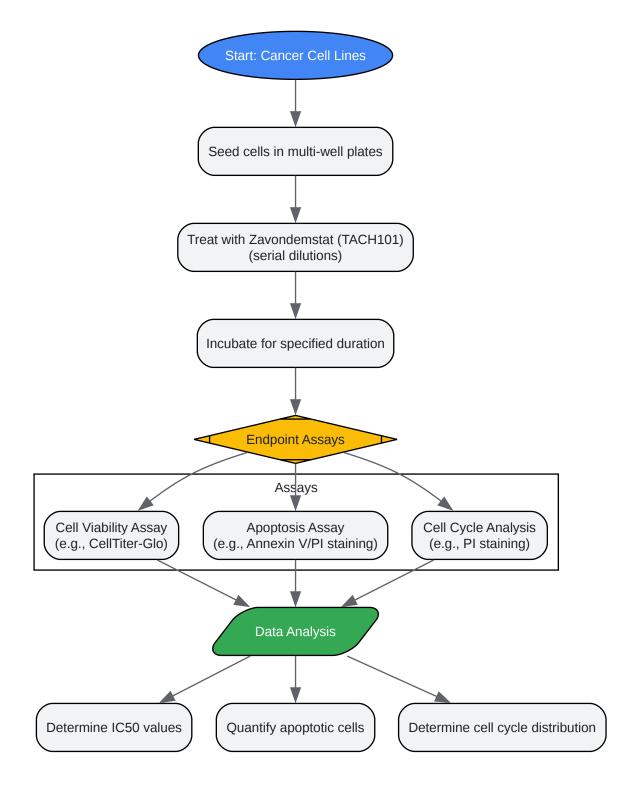
- Cell Treatment: Cells are treated with Zavondemstat or a vehicle control for a specified duration (e.g., 72 hours).[10]
- Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
- Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell cycle distribution is typically analyzed by PI staining of cellular DNA followed by flow cytometry:

- Cell Treatment: Cells are treated with Zavondemstat or a vehicle control for a defined period (e.g., 24 hours).[10]
- Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
- Staining: Fixed cells are washed and then stained with a solution containing Propidium lodide and RNase A.
- Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

#### **Experimental Workflow: In Vitro Cell-Based Assays**





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**Caption:** Generalized workflow for in vitro cell-based assays with **Zavondemstat**.

# **In Vivo Studies**



**Zavondemstat** has demonstrated significant anti-tumor activity in various preclinical in vivo models.

### **Efficacy in Xenograft Models**

Table 4: In Vivo Efficacy of Zavondemstat (TACH101) in Xenograft Models

Xenograft Model	Cancer Type	Tumor Growth Inhibition	Outcome
OCI-LY19	Diffuse Large B- cell Lymphoma	100%	Complete Remission
SU60	Colorectal Cancer	≥70%	Effective Tumor Control
KYSE-150	Esophageal Cancer	≥70%	Effective Tumor Control
GXA-3036	Gastric Cancer	≥70%	Effective Tumor Control

| Various Models | Colorectal, Esophageal, Breast, Lymphoma | up to 100% | Tumor Growth Reduction |

In addition to inhibiting tumor growth, **Zavondemstat** treatment has been observed to reduce the population of tumor-initiating cells in animal models.[1][3]

# **Experimental Protocol: Xenograft Study**

A general protocol for assessing the in vivo efficacy of **Zavondemstat** in a xenograft model is as follows:

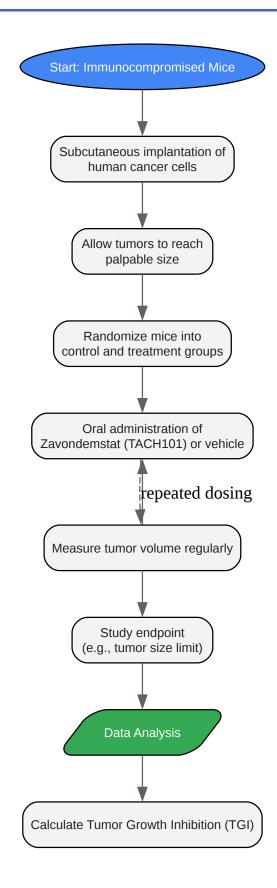
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- Randomization and Treatment: Mice are randomized into control and treatment groups.
   Zavondemstat is administered orally at various doses and schedules. The control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

**Experimental Workflow: In Vivo Xenograft Study** 





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Caption: Generalized workflow for an in vivo xenograft study of Zavondemstat.



## **Pharmacokinetics and Safety Profile**

Preclinical studies in rats and dogs have shown that **Zavondemstat** has favorable pharmacokinetic properties, including good oral bioavailability and a dose-proportional exposure profile.[5][11] It exhibits high plasma protein binding (≥99%) in mouse, rat, dog, and human plasma.[11] **Zavondemstat** did not show significant inhibition or induction of CYP enzymes, suggesting a low probability of CYP-mediated drug-drug interactions.[11] Furthermore, it demonstrated a favorable safety profile in preclinical models with manageable toxicities.[5][11]

#### Conclusion

**Zavondemstat** (TACH101) is a promising first-in-class KDM4 inhibitor with a well-defined mechanism of action. The preclinical data strongly support its potent anti-tumor activity across a broad range of cancer types, both in vitro and in vivo. Its favorable pharmacokinetic and safety profiles have paved the way for its clinical development. The downregulation of PNUTS expression upon **Zavondemstat** treatment presents a potential pharmacodynamic biomarker for clinical studies. Continued investigation into the full therapeutic potential of **Zavondemstat** is warranted.

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